![molecular formula C15H23NO B1465441 1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol CAS No. 1474072-92-8](/img/structure/B1465441.png)

1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol

Overview

Description

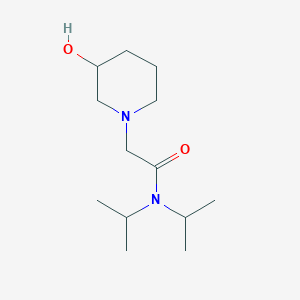

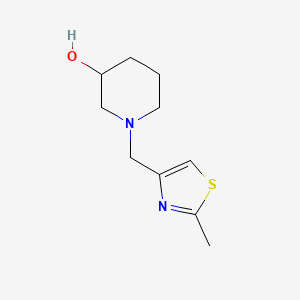

“1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol” is an organic compound . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .

Synthesis Analysis

The synthesis of “this compound” could potentially involve several methods. One possible route could be the reaction of benzyl chloride and ammonia . It could also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of “this compound” involves a benzyl group attached to an amine functional group . The formula is C10H15NO .Chemical Reactions Analysis

The chemical reactions involving “this compound” could include free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is very important for synthesis problems .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 165.2322 . It is a colorless water-soluble liquid .Scientific Research Applications

Synthesis and Chemical Properties

- A study detailed the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides via a novel pathway, highlighting the compound's role in the formation of new classes of pseudopeptidic triazines, indicating its utility in the synthesis of complex heterocyclic systems (Sañudo et al., 2006).

- Research on enantioselective reactions used derivatives of the compound as chiral ligands, demonstrating its effectiveness in catalyzing the addition of diethylzinc to aldehydes, leading to chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).

- A method for diastereoselective ammonium-directed epoxidation was developed using derivatives of the compound, contributing to the asymmetric synthesis of dihydroconduramines, showcasing its application in selective synthesis strategies (Da Silva Pinto et al., 2018).

Structural and Mechanistic Insights

- The study of 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives provided insights into the keto-amine tautomerism and the structural characteristics of similar compounds, demonstrating the importance of such compounds in understanding molecular interactions and hydrogen bonding (Odabaşoǧlu et al., 2003).

Novel Applications and Potential Drug Discovery

- Tverdokhlebov et al. (2006) explored the reaction of 2-[cyclohexyl(methyl)amino]benzaldehydes to yield spiroquinoline derivatives, indicating the compound's role in the synthesis of potential therapeutic agents, through mechanisms like the tert-amino effect, pointing towards its utility in medicinal chemistry (Tverdokhlebov et al., 2006).

Mechanism of Action

Target of Action

It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets.

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

The compound’s reactions at the benzylic position could potentially lead to changes in the structure of the compound, which could influence its interaction with its targets and result in various cellular effects .

properties

IUPAC Name |

1-[[benzyl(methyl)amino]methyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-16(12-14-8-4-2-5-9-14)13-15(17)10-6-3-7-11-15/h2,4-5,8-9,17H,3,6-7,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHALHIZNRUXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465359.png)

![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1465360.png)

![{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1465371.png)

![1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1465375.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B1465377.png)

![4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1465380.png)